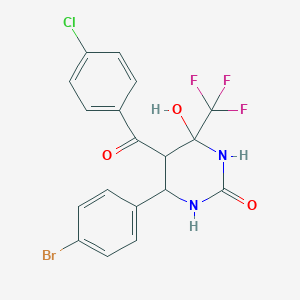

6-(4-Bromophenyl)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Description

6-(4-Bromophenyl)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a diazinan-2-one derivative characterized by a trifluoromethyl group, a 4-bromophenyl substituent, and a 4-chlorobenzoyl moiety. The bromophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the chlorobenzoyl moiety could contribute to electronic effects and steric bulk.

Properties

IUPAC Name |

6-(4-bromophenyl)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClF3N2O3/c19-11-5-1-9(2-6-11)14-13(15(26)10-3-7-12(20)8-4-10)17(28,18(21,22)23)25-16(27)24-14/h1-8,13-14,28H,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUBLJCYCHKUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenyl hydrazine with 4-chlorobenzoyl chloride under controlled conditions to form an intermediate. This intermediate is then subjected to cyclization and hydroxylation reactions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove halogen groups or to convert carbonyl groups to alcohols.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

6-(4-Bromophenyl)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-(4-Bromophenyl)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Key Properties of Structural Analogs

*Estimated based on hydroxyl and ethoxy groups increasing polarity.

†Fluorine’s electronegativity may reduce logP slightly compared to bromine.

‡Bromine’s higher lipophilicity likely increases logP relative to tert-butyl or fluorophenyl analogs.

Substituent Impact on Lipophilicity (logP)

- 4-tert-butylphenyl (): The tert-butyl group (logP = 5.24) provides significant hydrophobicity, though less than bromine’s contribution.

- 3-ethoxy-4-hydroxyphenyl () : The ethoxy and hydroxyl groups introduce polarity, lowering logP (~4.5) compared to bromophenyl. This substituent may improve solubility but reduce passive diffusion across biological membranes .

- Bromine’s larger size and polarizability in the target compound could strengthen hydrophobic interactions in binding pockets .

Steric and Electronic Effects

- Chlorobenzoyl vs. Methylbenzoyl () : The 4-chlorobenzoyl moiety in the target compound and introduces stronger electron-withdrawing effects compared to 4-methylbenzoyl (), possibly affecting electrophilic reactivity or binding to chlorine-sensitive targets .

Research Findings and Inferred Pharmacological Relevance

- : The tert-butyl analog’s high logP (5.24) suggests suitability for CNS-targeting drugs, though bromophenyl’s larger size might improve selectivity for peripheral targets .

- : The ethoxy-hydroxyphenyl substituent’s polarity and hydrogen-bonding capacity (4 donors/6 acceptors) could favor solubility but limit blood-brain barrier penetration .

Biological Activity

The compound 6-(4-Bromophenyl)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a member of the diazinanone family, characterized by its complex structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure can be represented as follows:

This structure includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and improved interactions with biological targets.

Research indicates that compounds with similar structural features often exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many diazinanones have been shown to inhibit key enzymes involved in metabolic pathways.

- Antioxidant Properties : The presence of hydroxyl groups can contribute to free radical scavenging activities.

- Receptor Modulation : Some studies suggest potential interactions with nuclear receptors, particularly thyroid hormone receptors.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on different biological systems. Below is a summary of key findings:

Case Studies

-

Cholinesterase Inhibition Study

- A study conducted on various substituted phenyl derivatives revealed that the compound exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of halogen substitutions was found to enhance inhibitory effects.

-

Cytotoxicity Assessment

- The compound was tested against the MCF-7 breast cancer cell line, showing promising cytotoxic effects. The results indicated that the trifluoromethyl group contributed to its potency through enhanced membrane permeability.

-

Antioxidant Properties Investigation

- The antioxidant capacity was evaluated using the DPPH assay, where the compound demonstrated significant free radical scavenging ability, suggesting potential therapeutic applications in oxidative stress-related diseases.

Discussion

The diverse biological activities observed for This compound indicate its potential as a lead compound for drug development. Its ability to inhibit cholinesterases suggests applications in neurodegenerative diseases like Alzheimer's. Furthermore, its antioxidant properties may provide benefits in managing conditions associated with oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.